N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving an amidoxime and an appropriate carboxylic acid derivative.
Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted oxadiazole derivatives
Scientific Research Applications
Agriculture: The compound exhibits nematicidal activity and has been evaluated for controlling plant-parasitic nematodes.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets:
Inhibition of Succinate Dehydrogenase (SDH): The compound binds to the active site of SDH, inhibiting its activity and disrupting the mitochondrial electron transport chain.
Generation of Reactive Oxygen Species (ROS): The inhibition of SDH leads to the accumulation of ROS, which can induce oxidative stress and cell death.
Comparison with Similar Compounds
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide can be compared with other oxadiazole derivatives:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
The unique combination of the oxadiazole ring and the cyclopropanecarboxamide moiety in this compound imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-12-16-14(19-17-12)10-5-3-4-6-11(10)15-13(18)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBIMJSTZVEBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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